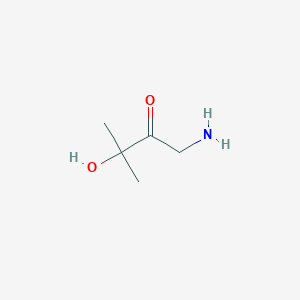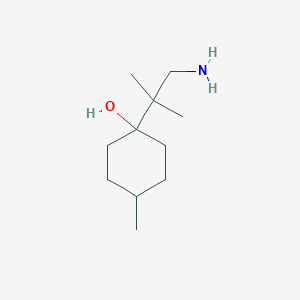![molecular formula C10H8F2N2OS B13192666 5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]-2-methoxypyridine](/img/structure/B13192666.png)
5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]-2-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]-2-methoxypyridine is a compound that features a difluoromethyl group attached to a thiazole ring, which is further connected to a methoxypyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of heterocycles via a radical process . This process often employs difluoromethylation reagents and catalysts to achieve the desired substitution on the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]-2-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the thiazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the difluoromethyl group or the methoxypyridine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Aplicaciones Científicas De Investigación
5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]-2-methoxypyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mecanismo De Acción
The mechanism of action of 5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]-2-methoxypyridine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the compound’s application .
Comparación Con Compuestos Similares
Similar Compounds
5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]ethynyl-2-fluorobenzaldehyde: This compound shares the difluoromethyl-thiazole core but differs in its additional functional groups.
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: Another compound with a difluoromethyl group, but with a different heterocyclic structure.
Uniqueness
5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]-2-methoxypyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxypyridine moiety, in particular, can influence its solubility and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H8F2N2OS |
|---|---|
Peso molecular |
242.25 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-5-(6-methoxypyridin-3-yl)-1,3-thiazole |
InChI |
InChI=1S/C10H8F2N2OS/c1-15-8-3-2-6(4-13-8)7-5-14-10(16-7)9(11)12/h2-5,9H,1H3 |
Clave InChI |
NWOHBNXZWDJLRD-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C=C1)C2=CN=C(S2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-([1-(Chloromethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole](/img/structure/B13192592.png)

![1-[1-(Aminomethyl)cyclopentyl]propan-1-ol](/img/structure/B13192599.png)


![tert-butyl N-[(6-carbamoylpiperidin-3-yl)methyl]carbamate](/img/structure/B13192620.png)





![[2-(5-Bromopyrimidin-2-yl)propan-2-yl]dimethylamine](/img/structure/B13192654.png)


